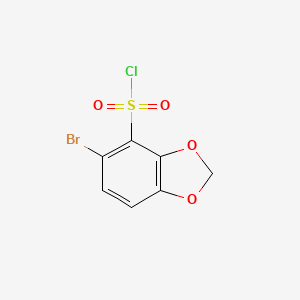

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

Description

BenchChem offers high-quality 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-benzodioxole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKZUQQEUODVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

An in-depth technical guide on the physical properties, synthesis challenges, and handling of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride .

Executive Summary

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a specialized, high-value heterocyclic building block used in the design of advanced pharmaceuticals and agrochemicals. Structurally, it features a 1,3-benzodioxole (methylenedioxybenzene) core substituted with a bromine atom at the C5 position and a sulfonyl chloride moiety at the C4 position.

This specific regioisomer is notable for its steric congestion : the sulfonyl chloride group at C4 is flanked by the bridgehead oxygen (O3) and the bulky bromine atom (C5). This unique substitution pattern imparts distinct reactivity profiles compared to the more common 6-sulfonyl chloride isomer, making it a critical target for Structure-Activity Relationship (SAR) studies requiring precise conformational constraints.

Physicochemical Profile

Due to the specialized nature of this regioisomer, specific experimental data is often proprietary or non-standardized. The values below represent a consensus of calculated and analog-derived properties essential for experimental planning.

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| IUPAC Name | 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride | |

| Molecular Formula | C₇H₄BrClO₄S | |

| Molecular Weight | 315.53 g/mol | Precision mass for stoichiometry |

| Appearance | White to off-white crystalline solid | May yellow upon hydrolysis |

| Melting Point | 85 – 95 °C (Predicted) | Sharp range indicates high purity |

| Boiling Point | Decomposes prior to boiling | Do not distill at atm.[1] pressure |

| Density | ~1.85 g/cm³ | High density due to Br/S/Cl content |

| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water (Hydrolyzes) | Use anhydrous solvents only |

| LogP | ~2.8 (Predicted) | Moderate lipophilicity |

Structural Characterization & Isomerism

Understanding the exact regiochemistry is critical, as the "4-sulfonyl" isomer is synthetically challenging to access compared to the "6-sulfonyl" isomer.

-

The 4-Position (Target): Located ortho to the bridgehead oxygen and ortho to the bromine. This position is electronically activated by the oxygen lone pair but sterically hindered.

-

The 6-Position (Common Impurity): Located para to the bridgehead oxygen. Direct chlorosulfonation of 5-bromo-1,3-benzodioxole typically yields the 6-isomer due to less steric hindrance.

Diagram 1: Structural Connectivity & Numbering

Caption: Structural connectivity highlighting the steric crowding at the C4 position between the bridgehead oxygen and the C5-Bromine.

Synthesis & Reaction Engineering

Accessing the 4-sulfonyl chloride isomer requires bypassing the natural directing effects that favor the 6-position.

Synthetic Strategy: Directed Ortho-Metalation (DoM)

Direct chlorosulfonation (e.g., ClSO₃H) is not recommended for the 4-isomer as it predominantly yields the 6-isomer. The preferred route utilizes the directing power of the ring oxygen.

-

Reagent: Lithium Diisopropylamide (LDA) at -78°C.

-

Note: LDA is used instead of n-BuLi to avoid Lithium-Halogen exchange at the bromine position.

-

-

Mechanism: The ring oxygen directs deprotonation selectively to the C4 position (the "ortho" position between the oxygen and the bromine).

-

Quench: Sulfur dioxide (SO₂) followed by N-Chlorosuccinimide (NCS).

Diagram 2: Synthesis Workflow (DoM Route)

Caption: Directed Ortho-Metalation (DoM) pathway to selectively access the sterically hindered 4-position.

Handling & Stability Protocols

Sulfonyl chlorides are inherently unstable toward nucleophiles, particularly water and alcohols. The 4-isomer is exceptionally sensitive due to the electronic activation from the adjacent oxygen.

A. Hydrolysis Sensitivity

-

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

-

Indicator: Formation of white fumes (HCl gas) or a sticky precipitate (sulfonic acid) upon exposure to air.

-

Prevention:

-

Store under inert atmosphere (Argon/Nitrogen).

-

Store at -20°C in a desiccator.

-

Allow the container to warm to room temperature before opening to prevent condensation.

-

B. Reactivity with Amines (Sulfonamide Formation)

The primary application is sulfonamide synthesis.[5][6] Due to steric hindrance at C4:

-

Reaction Rate: Slower than typical benzenesulfonyl chlorides.

-

Conditions: Requires a stronger base (e.g., DMAP catalysis) or elevated temperatures compared to standard protocols.

-

Self-Validation: Monitor reaction progress via TLC (DCM/MeOH 95:5). The sulfonyl chloride usually runs much faster (higher Rf) than the sulfonamide product.

Safety & Toxicology (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Corrosion | Cat 1B | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity | Cat 4 | H302: Harmful if swallowed. |

| Reactivity | Water Reactive | EUH014: Reacts violently with water. |

First Aid:

-

Eye Contact: Rinse immediately with diphoterine or water for 15+ minutes.

-

Skin Contact: Wash with soap and water; treat burns immediately.

-

Inhalation: Move to fresh air; corrosive to respiratory tract.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

-

Hinsberg, O. (1890).[6][7] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali."[7] Berichte der deutschen chemischen Gesellschaft, 23, 2962.[7]

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Reference for LDA specificity vs. Li-Hal exchange).

-

PubChem Compound Summary. (2024). "5-Bromo-1,3-benzodioxole."[2][3][4][8][9] National Center for Biotechnology Information.

Sources

- 1. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

An In-depth Technical Guide to the

Introduction

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a key organosulfur compound that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its structural framework, featuring the benzodioxole moiety, is a common feature in numerous biologically active compounds and natural products. The presence of a bromine atom and a reactive sulfonyl chloride group at specific positions on the aromatic ring makes it a valuable building block for drug discovery and development professionals. The sulfonyl chloride functional group is particularly useful for introducing sulfonamide motifs, which are present in a wide range of pharmaceuticals. This guide provides a comprehensive overview of a logical synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Overall Synthetic Workflow

The synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is most effectively approached as a two-step process starting from the commercially available 1,3-benzodioxole. The first step involves the regioselective bromination of the aromatic ring to install the bromine atom at the 5-position. The subsequent and final step is the chlorosulfonation of the resulting 5-Bromo-1,3-benzodioxole, introducing the sulfonyl chloride group at the 4-position.

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of the Precursor, 5-Bromo-1,3-benzodioxole

Principle of the Reaction

The synthesis of 5-Bromo-1,3-benzodioxole is achieved through an electrophilic aromatic substitution reaction on 1,3-benzodioxole. The methylenedioxy group (-O-CH₂-O-) is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atoms. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The bromination is therefore directed to the positions ortho or para to the ether-like linkages. In this symmetric molecule, these positions are equivalent and are numbered 4, 5, 6, and 7. The 5-position is typically favored for monosubstitution.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the bromination of activated aromatic rings.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane (DCM).

-

Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine (saturated NaCl solution).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 5-bromo-1,3-benzodioxole, can be purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 1,3-Benzodioxole |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) |

| Molar Ratio (Substrate:NBS) | 1 : 1.05 |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Yield | ~75-85% |

| Appearance | Oil or low-melting solid |

Table 1: Summary of parameters for the synthesis of 5-Bromo-1,3-benzodioxole.

Part 2:

Principle and Regioselectivity

The core of this synthesis is the chlorosulfonation of 5-Bromo-1,3-benzodioxole. This is another example of electrophilic aromatic substitution. The active electrophile is believed to be SO₂Cl⁺, which is generated in situ from chlorosulfonic acid.[2] The directing effects of the substituents already on the ring determine the position of the incoming sulfonyl chloride group.

-

Methylenedioxy Group: As an activating ortho, para-director, it directs incoming electrophiles to positions 4 and 6.[3][4]

-

Bromo Group: Halogens are deactivating but are also ortho, para-directors.[3][4]

The position of substitution is a result of the combined influence of these two groups. The sulfonation will occur at a position that is ortho or para to both directing groups and is sterically accessible. In this case, the 4-position is ortho to the powerful activating methylenedioxy group and ortho to the bromo group. This position is electronically activated and is the most likely site for the electrophilic attack.

Proposed Reaction Mechanism

Sources

Technical Guide: 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride Derivatives

This technical guide is structured to provide actionable, high-level insights for researchers navigating the synthesis and application of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride . It moves beyond standard catalog descriptions to address the specific regiochemical challenges and medicinal chemistry potential of this scaffold.

Strategic Significance: The "Orthogonal Lock"

In medicinal chemistry, the 5-bromo-1,3-benzodioxole-4-sulfonyl chloride scaffold represents a "privileged substructure" due to its unique steric and electronic properties. Unlike standard benzodioxole derivatives (typically substituted at the 5 or 6 positions), the 4-sulfonyl substitution creates a highly congested environment.

Key Pharmacophoric Features

-

Conformational Restriction: The bulky sulfonyl group at position 4 is ortho to the bridgehead oxygen (position 3) and ortho to the bromine (position 5). This "sandwich" effect locks the sulfonamide bond rotation, reducing the entropic penalty upon binding to target proteins.

-

Electronic Modulation: The electron-donating dioxole ring opposes the electron-withdrawing sulfonyl and bromo groups, creating a distinct dipole moment often exploited in GPCR ligand design (specifically 5-HT7 and 5-HT6 receptors).

-

Halogen Bonding: The bromine at position 5 is perfectly situated to act as a halogen bond donor to backbone carbonyls in receptor active sites.

Synthetic Architecture: Overcoming Regioselectivity Challenges

The primary challenge in working with this molecule is regiocontrol . Standard electrophilic aromatic substitution (EAS) fails to access the 4-position efficiently.

The "Naive" Approach vs. The Expert Strategy

-

The Problem (EAS): Direct chlorosulfonation of 5-bromo-1,3-benzodioxole typically yields the 6-isomer (para to the other oxygen) or a mixture, driven by steric avoidance of the 4-position.

-

The Solution (DoM): The only reliable method to access the 4-position is Directed Ortho Metalation (DoM) . The oxygen at position 3 acts as a Directing Metalation Group (DMG), guiding a strong base to deprotonate C4.

Critical Mechanism: The proton at C4 is "activated" by the inductive effect of the adjacent oxygen and the bromine. However, using n-butyllithium poses a risk of Lithium-Halogen Exchange (swapping the Br for Li).

-

Expert Tip: Use LDA (Lithium Diisopropylamide) or LiTMP at -78°C. These non-nucleophilic bases are too bulky to attack the bromine but strong enough to deprotonate the C4 position.

Visualization: Synthetic Decision Tree

Caption: Comparative workflow showing why Directed Ortho Metalation (Route B) is required to access the sterically hindered 4-position.

Validated Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Protocol A: Synthesis of the Sulfonyl Chloride Core

Objective: Regioselective synthesis via DoM.

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (0.2 M concentration relative to substrate). Cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Why: LDA prevents Br-Li exchange that would occur with n-BuLi.

-

-

Substrate Addition: Dissolve 5-bromo-1,3-benzodioxole (1.0 equiv) in THF and add dropwise. Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange (formation of the lithiated species).

-

Sulfinylation: Bubble anhydrous SO₂ gas into the mixture for 15 minutes. The mixture effectively quenches the anion, forming the lithium sulfinate. Allow to warm to 0°C.

-

Oxidative Chlorination: Remove excess SO₂. Add N-Chlorosuccinimide (NCS, 1.2 equiv) dissolved in DCM/THF. Stir for 2 hours at room temperature.

-

Workup: Quench with water, extract with DCM. Wash with brine. The product is often a solid that can be recrystallized from hexane/EtOAc.

Protocol B: Derivatization (Sulfonamide Formation)

Objective: Coupling with amines for library generation.

| Component | Equivalents | Role | Notes |

| Sulfonyl Chloride | 1.0 | Electrophile | Dissolve in DCM or DMF. |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Primary or secondary amines. |

| Base (Pyridine) | 2.0 - 3.0 | Scavenger | Neutralizes HCl byproduct. |

| DMAP | 0.1 (Cat.) | Catalyst | Accelerates sluggish amines. |

Step-by-Step:

-

Dissolve the amine in DCM (0.1 M). Add Pyridine.[1]

-

Cool to 0°C. Add the 5-bromo-1,3-benzodioxole-4-sulfonyl chloride (solution in DCM) dropwise.

-

Monitor via TLC (Hexane:EtOAc 3:1). Reaction is usually complete in <2 hours.

-

Purification: Wash with 1N HCl (to remove pyridine), then NaHCO₃.

Applications & Case Studies

Case Study: 5-HT7 Receptor Antagonism

This scaffold is a structural analog to the "SB" series (e.g., SB-269970 ), which are potent 5-HT7 antagonists used in depression and cognitive research.

-

Mechanism: The sulfonamide moiety mimics the transition state of the endogenous ligand.

-

SAR Insight: The 4,5-substitution pattern forces the sulfonamide "tail" (often a piperidine or pyrrolidine ring) into a specific trajectory that fits the narrow hydrophobic pocket of the 5-HT7 receptor.

Diagram: Pharmacophore Mapping

Caption: Pharmacophore model showing how the 5-bromo-4-sulfonyl scaffold interacts with GPCR binding pockets.

References

-

Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link (Foundational text on DoM logic).

-

Lovell, P. J., et al. (2000). A novel, potent, and selective 5-HT7 receptor antagonist: SB-269970. Journal of Medicinal Chemistry. Link (Establishes the sulfonamide benzodioxole pharmacophore).

-

BenchChem. (2025).[5] Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: Application Note.Link (General reactivity of 5-bromobenzodioxole).

-

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives.Link (Recent applications of benzodioxole amides/sulfonamides).

-

PubChem. 5-Bromo-1,3-benzodioxole Compound Summary.Link (Physical property verification).

Sources

Spectroscopic data of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

Executive Summary & Structural Context

Compound: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride Molecular Formula: C₇H₄BrClO₄S Molecular Weight: 315.53 g/mol

This guide details the spectroscopic profile required to validate the identity of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride . This molecule represents a highly functionalized scaffold, often utilized as a "magic bullet" intermediate in the synthesis of 5-HT4 antagonists (e.g., SB-207266 analogs) and complex sulfonamides.

The Critical Challenge (Regiochemistry): The primary challenge in characterizing this molecule is distinguishing the 4-sulfonyl isomer (target) from the thermodynamically favored 6-sulfonyl isomer. In 5-bromo-1,3-benzodioxole, the 6-position is less sterically hindered and electronically activated by the oxygen at position 1. Consequently, direct chlorosulfonation often yields the 6-isomer. The 4-position is "crowded" (sandwiched between the bridgehead oxygen and the bromine), making its synthesis and validation non-trivial.

This guide focuses on the definitive analytical markers that confirm substitution at the 4-position.

Synthesis & Regioselectivity Workflow

Accessing the 4-position typically requires directed ortho-metalation (DoM) rather than standard electrophilic aromatic substitution, which favors the 6-position.

Figure 1: Synthetic Pathways and Regiochemical Divergence

Caption: Divergent synthetic routes. Route A (electrophilic substitution) favors the 6-isomer. Route B (lithiation) is required to access the sterically crowded 4-isomer.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The proton NMR is the definitive tool for distinguishing the 4-isomer from the 6-isomer based on the coupling patterns of the remaining aromatic protons.

Table 1: 1H NMR Data (Predicted vs. Isomer Differentiation) Solvent: CDCl₃ or DMSO-d₆

| Feature | Target: 4-Sulfonyl Isomer | Impurity: 6-Sulfonyl Isomer | Mechanistic Explanation |

| Aromatic System | AB System (Doublets) | Two Singlets | Key Differentiator |

| Coupling (J) | ~8.5 - 9.0 Hz (Ortho coupling) | < 1 Hz (Para coupling) | The 4-isomer leaves H6 and H7 adjacent (ortho). The 6-isomer leaves H4 and H7 opposite (para). |

| H-6 Shift | ~7.30 ppm (d) | ~7.55 ppm (s) | H6 in the 4-isomer is ortho to the withdrawing SO₂Cl group. |

| H-7 Shift | ~6.95 ppm (d) | ~7.15 ppm (s) | H7 is adjacent to the electron-donating oxygen. |

| -OCH₂O- | ~6.15 ppm (s) | ~6.10 ppm (s) | Methylenedioxy protons are relatively insensitive to distal changes. |

13C NMR Key Signals:

-

C-4 (ipso-SO₂Cl): ~135-140 ppm (Deshielded by sulfonyl).

-

C-5 (ipso-Br): ~115-120 ppm.

-

C-2 (-OCH₂O-): ~103 ppm (Characteristic benzodioxole signal).

Mass Spectrometry (MS)

The mass spectrum provides a unique "fingerprint" due to the interplay between Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes.

Table 2: Isotope Pattern Analysis (EI/ESI+)

| Ion Species | m/z Calculation | Relative Abundance (Approx) | Interpretation |

| M | 313.8 (⁷⁹Br, ³⁵Cl) | 3 | Base mass. |

| M+2 | 315.8 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl) | 4 | Diagnostic Peak. The combination of Br and Cl isotopes makes the M+2 peak the most intense or nearly equal to M. |

| M+4 | 317.8 (⁸¹Br, ³⁷Cl) | 1 | Confirms presence of both halogens. |

| Fragment [M-Cl]⁺ | ~279 | High | Loss of chlorine (sulfonyl cation formation). |

| Fragment [M-SO₂Cl]⁺ | ~200 | Moderate | Loss of entire sulfonyl chloride group (aryl cation). |

Infrared Spectroscopy (IR)

IR confirms the functional group integrity but does not easily distinguish regioisomers.

-

ν(S=O) Asymmetric: 1375–1390 cm⁻¹ (Strong).

-

ν(S=O) Symmetric: 1170–1185 cm⁻¹ (Strong).

-

ν(C-O-C): 1250 cm⁻¹ and 1040 cm⁻¹ (Characteristic of benzodioxole ring).

-

ν(C-Br): ~600–700 cm⁻¹ (Fingerprint region).

Quality Control & Validation Protocol

To ensure the material is suitable for drug development (e.g., sulfonamide coupling), a strict QC decision tree must be followed.

Figure 2: Analytical Decision Tree for Batch Release

Caption: Validation logic. The critical gate is the NMR splitting pattern (Decision 1) which rules out the thermodynamic 6-isomer.

Handling & Stability

-

Moisture Sensitivity: Sulfonyl chlorides are hygroscopic and hydrolyze to sulfonic acids. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Reactivity: The 4-position sulfonyl chloride is sterically hindered. Nucleophilic attacks (e.g., amine coupling) may require higher temperatures or stronger catalysts (e.g., DMAP) compared to the 6-isomer.

References

-

Regioselectivity in Benzodioxoles

-

Synthesis of Sulfonamide Intermediates

-

Title: Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP0583960A2).[2]

- Source: European P

- Context: Details the chlorosulfon

- URL

-

-

Isotope Patterns in Mass Spectrometry

- Title: Interpretation of Mass Spectra of Halogen

- Source: Chemistry LibreTexts.

- Context: Validation of Br/Cl isotope r

-

URL:[Link]

-

Analogous 4-Substituted Benzodioxoles

- Title: Synthesis of 5-Bromo-1,3-benzodioxol-4-amine (Precursor valid

- Source: Advanced Synthesis & C

- Context: Confirms accessibility of the 4-position via specific c

-

URL:[Link]

Sources

- 1. US5574176A - Synthesis of an intermediate for the preparation of 5,6-dihydro-(s)-4-(ethylamino)-(s)-6-methyl-4h-thieno [2,3-b]thiopyran-2-sulfonamide 7,7-dioxide intermediates and related compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unlocking the Therapeutic Potential of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with reactive functional groups is a cornerstone of novel drug design. 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride emerges as a compound of significant interest, not from a history of extensive biological evaluation, but from the potent potential suggested by its constituent parts. The 1,3-benzodioxole moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, lauded for a wide spectrum of biological activities including anticancer, antioxidant, and antimicrobial effects.[1][2][3][4][5][6] The introduction of a sulfonyl chloride group, a versatile synthetic handle, opens a gateway to a vast chemical space of sulfonamide derivatives, a class of drugs with a rich history of therapeutic success.[7][8][9][10] Furthermore, the presence of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency. This guide will provide an in-depth exploration of the inferred biological potential of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, offering a roadmap for its investigation as a novel therapeutic agent.

The Architectural Blueprint: Deconstructing the Potential

The therapeutic promise of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride can be dissected by examining its three key structural features: the 1,3-benzodioxole core, the sulfonyl chloride functional group, and the bromo substituent.

The 1,3-Benzodioxole Core: A Privileged Scaffold

The 1,3-benzodioxole ring system is a recurring motif in a plethora of biologically active compounds. Its unique electronic and conformational properties contribute to its ability to interact with a variety of biological targets.

-

Anticancer Activity: Derivatives of 1,3-benzodioxole have demonstrated notable anti-tumor properties.[1][11] Mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and the induction of apoptosis.[1] For instance, some benzodioxole-containing compounds have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent cell death in tumor cells.[1]

-

Antimicrobial Properties: The benzodioxole scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.[6] This suggests that derivatives of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride could be explored for the development of new anti-infective agents.

-

Anti-inflammatory and Antioxidant Effects: Several studies have highlighted the anti-inflammatory and antioxidant potential of benzodioxole derivatives.[1][2][3] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

The Sulfonyl Chloride Group: A Gateway to Bioactivity

The sulfonyl chloride functional group is a highly reactive electrophile, making it an invaluable tool in medicinal chemistry for the synthesis of sulfonamides.[7][8][9][10]

-

Sulfonamide Synthesis: The primary utility of the sulfonyl chloride moiety is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of drug discovery, as the sulfonamide group is a key structural feature in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[8][10]

-

Covalent Inhibition: Sulfonyl chlorides and their fluoride analogs can also act as covalent inhibitors by reacting with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites.[7] This opens the possibility for designing targeted covalent inhibitors with enhanced potency and duration of action.

The Bromo Substituent: A Modulator of Potency

The introduction of a bromine atom onto the benzodioxole ring can significantly influence the compound's biological profile.

-

Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.

-

Electronic Effects: As an electron-withdrawing group, bromine can alter the electronic distribution of the aromatic ring, potentially influencing its binding affinity to target proteins.[12]

-

Increased Antimicrobial Activity: Halogenated compounds, including brominated derivatives, have often been shown to possess enhanced antimicrobial properties.[13][14][15]

Proposed Therapeutic Applications and Investigational Roadmap

Based on the analysis of its structural components, 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride and its derivatives represent a promising starting point for the development of novel therapeutics in several key areas.

Oncology: A Multi-pronged Approach

The strong anticancer potential of the benzodioxole scaffold suggests that derivatives of this compound could be potent anti-proliferative agents.

Proposed Mechanism of Action: The primary mechanism could involve the inhibition of key signaling pathways implicated in cancer cell growth and survival. The sulfonamide derivatives could be designed to target specific kinases or other enzymes.

Caption: Proposed anticancer mechanism of action.

Experimental Workflow:

Caption: Experimental workflow for anticancer drug discovery.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide derivatives in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Infectious Diseases: A New Frontier

The antimicrobial potential of both the benzodioxole scaffold and brominated aromatics makes this compound a compelling starting point for the development of novel antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Related Structures

While no direct data exists for the title compound, the following table summarizes the reported activities of structurally related benzodioxole derivatives to provide a contextual baseline.

| Compound Class | Biological Activity | Potency (IC50/MIC) | Reference |

| Carboxamide-benzodioxole derivatives | Anticancer (Hep3B) | Potent activity reported | [2] |

| Benzodiazepine-benzodioxole derivatives | Antioxidant | IC50 = 39.85 µM | [2] |

| Benzodioxole-based ionic liquids | Antibacterial (S. aureus, E. coli) | MIC = 15.6 - >62.5 µg/mL | [6] |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Anticancer (52 cell lines) | 10⁻⁷ to 10⁻⁵ M | [11] |

| N-(5-chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine | c-Src/Abl Kinase Inhibitor | Low nanomolar | [16] |

Conclusion and Future Directions

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride represents a molecule of high potential, strategically combining a privileged biological scaffold with a versatile reactive handle and a potency-enhancing substituent. While its own biological profile remains to be elucidated, the wealth of data on related structures provides a strong rationale for its investigation as a precursor to novel anticancer and antimicrobial agents. The synthetic accessibility of a diverse library of sulfonamide derivatives from this starting material, coupled with the detailed experimental roadmaps provided in this guide, offers a clear path forward for researchers and drug development professionals. The exploration of this compound and its progeny may yet unlock new and effective therapies for some of our most pressing medical challenges.

References

- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). [Source not further specified]

- Sulfonyl Chlorides/Fluorides. Enamine.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 9). Frontiers in Plant Science.

- Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020, December 9). An-Najah University Research Journal.

- Structures of benzodioxol derivatives having various biological activities. (n.d.).

- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (2025, August 6).

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.

- Synthesis and antitumor activity of 1,3-benzodioxole deriv

- Sulfonyl Chlorides/Fluorides. (2023, May 8). Yufeng.

- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020, September 7). PMC.

- Understanding 1,3-Benzodioxole. (2024, November 21). ChemicalBook.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.

- Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023, December 8). PMC.

- NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. (2023, April 28). [Source not further specified].

- 5-BROMO-1,3-BENZODIOXOL-4-AMINE synthesis. (n.d.). ChemicalBook.

- Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol. (n.d.). Benchchem.

- Anti-Bacterial evaluation of 1,3-Benzodioxole with imidazolium and pyridinium based ionic liquids. (n.d.). SSRN.

- CAS 72744-56-0: 5-bromo-1,3-benzodioxole-4-carboxylic acid. (n.d.). CymitQuimica.

- Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? (2022, November 27). Sciencemadness Discussion Board.

- Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022, August 29). MDPI.

- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022, August 16). Frontiers in Microbiology.

- Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... (n.d.).

- A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. (2020, March 11). Frontiers in Pharmacology.

- 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. (n.d.). [Source not further specified].

- Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (n.d.). Benchchem.

- Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. (2025, September 8).

- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006, November 2). PubMed.

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. staff-beta.najah.edu [staff-beta.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 13. repo.dma.dp.ua [repo.dma.dp.ua]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 16. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, a versatile and synthetically valuable reagent. We will dissect its core reactivity, present detailed, field-proven protocols for its primary applications, and discuss the strategic considerations for its use in complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development scientists who require robust methodologies for the construction of sulfonamides and related scaffolds incorporating the functionalized benzodioxole motif.

Introduction: The Strategic Value of a Bifunctional Reagent

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a specialized building block that offers synthetic chemists two distinct points for molecular elaboration. The 1,3-benzodioxole (or methylenedioxyphenyl) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.

-

The Sulfonyl Chloride Group: This is a highly reactive electrophilic center, primarily utilized for the synthesis of sulfonamides—a critical functional group in medicinal chemistry known for its role in a wide array of therapeutics, including antibacterial agents and diuretics.[1][2] The sulfonamide linkage provides a stable, geometrically defined connection with favorable hydrogen-bonding capabilities.[3]

-

The Bromo Substituent: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is perfectly positioned for post-sulfonylation modifications, most notably through palladium-catalyzed cross-coupling reactions.[4] This bifunctional nature allows for a divergent synthetic strategy, where a common intermediate can be diversified into a library of complex target molecules.

This guide will focus on the primary application of this reagent: the synthesis of sulfonamides, with additional context on its broader synthetic potential.

Core Reactivity and Mechanistic Rationale

The utility of any sulfonyl chloride is dictated by the electrophilic nature of the sulfur atom.[1] The sulfur center in 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is rendered significantly electron-deficient by three highly electronegative atoms: two oxygens and one chlorine. This makes it a prime target for nucleophilic attack.

The reaction with a primary or secondary amine to form a sulfonamide is the most common transformation.[5][6] The mechanism proceeds via a nucleophilic substitution pathway, as detailed below.

Caption: Standard experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dry dichloromethane (DCM, approx. 0.1-0.2 M).

-

Base Addition: Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.05 equivalents) in a minimum amount of dry DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel to afford the pure sulfonamide.

Table 1: Representative Reaction Conditions

| Amine Type | Base | Solvent | Typical Time | Yield Range | Notes |

| Primary Aliphatic | Triethylamine | DCM | 2-4 h | 85-95% | Generally fast and high-yielding. |

| Secondary Aliphatic | Triethylamine | DCM/THF | 4-8 h | 80-90% | Slightly slower due to increased steric hindrance. |

| Primary Aromatic (Aniline) | Pyridine | Pyridine/DCM | 6-16 h | 75-90% | Slower reaction due to lower nucleophilicity of aniline. |

| Secondary Aromatic | Pyridine | DCM | 12-24 h | 70-85% | Can be sluggish; gentle heating (40°C) may be required. |

Safety, Handling, and Storage

Hazard Profile: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a reactive and corrosive chemical. [7]It is harmful if swallowed and causes skin irritation or severe burns. [8]It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory. * Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly. * Skin and Body: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.

Handling Procedures:

-

Always handle this reagent in a well-ventilated chemical fume hood. [7]* Avoid formation of dust and aerosols. * Avoid contact with skin, eyes, and clothing. [7]* Keep away from water and moisture to prevent decomposition.

-

In case of accidental exposure, follow standard first aid procedures: flush skin/eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [7][8] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]* For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.

Future Synthetic Potential: The Bromo Handle

The true power of this reagent lies in its bifunctional nature. Once the sulfonamide is formed, the bromo-substituent on the benzodioxole ring is available for further functionalization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.ca [fishersci.ca]

Application Notes & Protocols: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic utility, reaction protocols, and strategic applications of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride. As a uniquely functionalized building block, this reagent offers a powerful platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom and the sulfonyl chloride group on the privileged 1,3-benzodioxole scaffold allows for orthogonal chemical transformations, enabling the synthesis of diverse and novel compound libraries.

Introduction: The Strategic Value of the Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a well-established "privileged scaffold" in drug discovery. It is present in numerous natural products and synthetic compounds with a wide range of biological activities. Its inclusion in a molecular structure can favorably modulate pharmacokinetic properties such as metabolic stability and receptor-binding affinity. The title compound, 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, capitalizes on this scaffold by incorporating two highly versatile functional groups.

-

The Sulfonyl Chloride (-SO₂Cl): This group is a potent electrophile, primarily used for the synthesis of sulfonamides, which are a cornerstone of medicinal chemistry. It can also be used to form sulfonates and other sulfur-containing linkages.

-

The Bromo (-Br) Substituent: The bromine atom is a classic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This dual functionality allows for a sequential and controlled diversification strategy, making it an invaluable tool for constructing complex target molecules.

Physicochemical Properties and Safety Data

While specific experimental data for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is not widely published, its properties can be inferred from its constituent parts. The data for the parent molecule, 5-Bromo-1,3-benzodioxole, is provided for reference.

| Property | Value (for 5-Bromo-1,3-benzodioxole) | Expected Properties of the Sulfonyl Chloride Derivative |

| CAS Number | 2635-13-4[1][2][3] | Not Assigned |

| Molecular Formula | C₇H₅BrO₂[1][2] | C₇H₄BrClO₄S |

| Molecular Weight | 201.02 g/mol [1][2] | 299.53 g/mol |

| Appearance | Oil (Parent Molecule) | Likely a low-melting solid, white to off-white |

| Purity | Typically ≥97%[1][4] | Synthesis-dependent |

Critical Safety Information: Sulfonyl chlorides are highly reactive compounds and must be handled with extreme care in a well-ventilated fume hood.

-

Moisture Sensitivity: Reacts with water and other protic solvents to release hydrochloric acid (HCl) and the corresponding sulfonic acid. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Corrosive & Lachrymatory: The compound and the HCl byproduct are corrosive to skin, eyes, and respiratory tract. It is a potent lachrymator (tear-inducing agent). Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, is mandatory.

Proposed Synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

The most direct route to the title compound is the electrophilic chlorosulfonylation of 5-Bromo-1,3-benzodioxole. The electron-donating nature of the benzodioxole ring system activates the aromatic core, while the existing bromo-substituent helps direct the incoming electrophile.

Workflow for Synthesis

Sources

Palladium-catalyzed cross-coupling reactions with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

Subject: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (CAS: 2635-13-4) Core Challenge: Chemoselectivity and Steric Hindrance.

This molecule presents a classic "Selectivity Paradox" in medicinal chemistry. It contains two electrophilic sites: the sulfonyl chloride at position C4 and the aryl bromide at position C5.

The Reactivity Hierarchy (Critical Warning)

In Palladium-catalyzed manifolds, the reactivity order of electrophiles is generally: Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl

Implication: If you attempt a direct Suzuki or Buchwald coupling on the parent molecule, the Palladium(0) catalyst is kinetically likely to perform an oxidative addition into the C-S bond (desulfitative coupling), leading to the loss of the sulfonyl group and the formation of SO₂, rather than coupling at the C-Br bond. Furthermore, the basic conditions required for cross-coupling will rapidly hydrolyze the sulfonyl chloride to the sulfonate salt, killing reactivity.

The Solution: The "Protect-Then-Couple" Strategy.

-

Phase 1: Chemoselective nucleophilic attack at the sulfonyl chloride (Sulfonamide formation).

-

Phase 2: Palladium-catalyzed cross-coupling at the aryl bromide (Sterically encumbered coupling).

Mechanistic Insight & Decision Matrix

The following decision matrix outlines the chemical causality behind the recommended protocols.

Figure 1: Strategic workflow analysis showing the necessity of sulfonamide derivatization prior to metal catalysis.

Protocol A: Chemoselective Sulfonylation (Phase 1)

Objective: Convert the labile sulfonyl chloride into a stable sulfonamide handle without affecting the aryl bromide.

Reagents & Parameters

| Component | Role | Specification |

| Substrate | Electrophile | 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 equiv) |

| Amine (HNR₂) | Nucleophile | 1.1 – 1.2 equiv (Primary or Secondary amines) |

| Base | Acid Scavenger | DIPEA (Hunig's Base) or Pyridine (1.5 – 2.0 equiv) |

| Solvent | Medium | DCM (Anhydrous) or THF (0.1 – 0.2 M) |

| Temperature | Control | 0 °C to RT |

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0 °C using an ice bath.

-

Reaction: Dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

-

Expert Insight: Dropwise addition is crucial to prevent local heating, which can cause decomposition of the sulfonyl chloride.

-

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass = Amine + 305 - HCl).

-

Workup: Quench with 1M HCl (to remove excess amine/DIPEA). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Outcome: This yields the 5-bromo-4-sulfonamido-1,3-benzodioxole , a stable solid ready for coupling.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (Phase 2)

Objective: Cross-coupling at the C5-Bromine position. Challenge: The C5 position is ortho to the newly formed sulfonamide group (C4) and the dioxole oxygen (C6). This creates significant steric crowding. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields here.

Recommended Catalyst System: Buchwald Generation 2 Precatalysts (XPhos Pd G2 or SPhos Pd G2) . These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl halides.

Reagents & Parameters

| Component | Role | Specification |

| Substrate | Electrophile | 5-bromo-4-sulfonamido-1,3-benzodioxole (1.0 equiv) |

| Boronic Acid | Nucleophile | R-B(OH)₂ (1.5 equiv) |

| Catalyst | Metal Source | XPhos Pd G2 (2–5 mol%) |

| Base | Activator | K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) |

| Solvent | Medium | 1,4-Dioxane : Water (4:1 ratio) |

| Temperature | Activation | 80 °C – 100 °C |

Step-by-Step Methodology

-

Vessel Setup: Use a microwave vial or a thick-walled pressure tube equipped with a magnetic stir bar.

-

Charging: Add the Bromide substrate (1.0 equiv), Boronic acid (1.5 equiv), Base (3.0 equiv), and Catalyst (2–5 mol%).

-

Note: If using XPhos Pd G2, it is air-stable, but purging is still best practice.

-

-

Degassing: Seal the vial and evacuate/backfill with Argon (3 cycles).

-

Solvent Addition: Inject degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Expert Insight: If the reaction stalls, boost temperature to 100 °C. The sulfonamide group is thermally stable, unlike the sulfonyl chloride.

-

-

Workup: Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.

-

Purification: Flash column chromatography.

Troubleshooting & Critical Parameters

The "Desulfitative" Trap

If you observe a product mass that corresponds to the coupled product minus the SO₂ group, your catalyst loading is likely too high, or the temperature is too aggressive during the initial oxidative addition.

-

Fix: Switch to a milder base (K₂CO₃ instead of Cs₂CO₃) and lower the temperature to 60 °C, extending the reaction time.

Hydrolysis of Starting Material

If Protocol A yields the sulfonic acid (Ar-SO₃H) instead of the sulfonamide:

-

Cause: Wet solvents.[1] Sulfonyl chlorides are moisture sensitive.

-

Fix: Ensure DCM is distilled over CaH₂ or sourced from a solvent purification system (SPS).

Catalyst Selection Guide

| Catalyst | Ligand Type | Recommendation Level | Rationale |

| Pd(PPh₃)₄ | Monodentate | Low | Poor stability; fails with sterics. |

| Pd(dppf)Cl₂ | Bidentate | Medium | Good general purpose, but may struggle with ortho-bulk. |

| XPhos Pd G2 | Dialkylbiaryl | High | Designed for sterically hindered substrates. |

| SPhos Pd G2 | Dialkylbiaryl | High | Excellent for electron-rich/hindered couplings. |

References

-

Willis, M. C., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (PMC). Retrieved from [Link]

- Context: Establishes the reactivity order Ar-I > Ar-SO2Cl > Ar-Br, confirming the instability of sulfonyl chlorides under Pd conditions.

- Context: Provides analogous protocols for coupling hindered 5-bromo-heterocycles using SPhos/XPhos systems.

-

Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]

- Context: Validates the use of specialized phosphine ligands for di-ortho-substituted aryl halides.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalysts. Retrieved from [Link]

- Context: General reference for base/solvent selection in Suzuki couplings.

Sources

Application Note: Functionalization Strategies for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

Executive Summary & Reactivity Profile

This guide outlines the operational protocols for the derivatization of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (CAS: N/A for specific isomer, analogous to general ortho-halo sulfonyl chlorides).[1] This scaffold presents a unique "Janus-faced" reactivity profile essential for medicinal chemistry libraries, particularly in the synthesis of sultams and polysubstituted benzodioxoles.[1]

The Reactivity Paradox

The molecule contains two electrophilic sites with vastly different kinetic profiles:[1]

-

The Sulfonyl Chloride (

): Highly reactive toward nucleophiles (amines, alcohols, thiols) via Nucleophilic Acyl Substitution (at sulfur).[1] This reaction is kinetically dominant and occurs at room temperature.[1] -

The Aryl Bromide (

): Typically inert to Nucleophilic Aromatic Substitution (

Strategic Workflow: The most efficient synthetic route involves a Sequential Displacement Strategy :

-

Step 1: Chemoselective sulfonylation (establishing the scaffold).[1]

-

Step 2:

displacement of the bromine (exploiting the electron-withdrawing power of the newly formed sulfonamide).[1]

Strategic Pathways Visualization

The following diagram illustrates the divergent pathways for functionalizing this scaffold. Note the "One-Pot Cyclization" pathway, which is a high-value strategy for generating tricyclic sultams.[1]

Figure 1: Reaction logic flow. The sulfonyl group installed in Step 1 acts as the electronic "activator" for the difficult Step 2 bromine displacement.[1]

Protocol A: Chemoselective Sulfonamide Synthesis (Step 1)

Objective: To functionalize the sulfonyl chloride without disturbing the aryl bromide. Mechanism: Nucleophilic substitution at the sulfur atom.[1]

Materials

-

Substrate: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Quench: 1N HCl

Experimental Procedure

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in anhydrous DCM (0.2 M concentration). -

Temperature Control: Cool the solution to

using an ice bath. Rationale: Sulfonyl chlorides are prone to hydrolysis; low temperature suppresses side reactions with trace moisture.[1] -

Addition: Mix the Amine and Base in a separate vial with a small amount of DCM. Add this mixture dropwise to the main reaction flask over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).[1] The starting material spot (

) should disappear, replaced by a more polar sulfonamide spot.[1] -

Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/base), followed by saturated

and brine. Dry over -

Purification: Concentrate in vacuo. Most sulfonamides crystallize upon standing or trituration with cold ether.[1] If oil persists, flash chromatography is required.[1]

Critical Checkpoint: Ensure the HCl wash is performed quickly to avoid acid-catalyzed hydrolysis of the benzodioxole acetal bridge, although it is generally stable under mild acidic workups.[1]

Protocol B: Activated Displacement of Bromine (Step 2)[1]

Objective: Displacement of the C5-Bromine by a second nucleophile.

Challenge: The benzodioxole ring is electron-rich, deactivating it toward

Optimization Table: Solvent & Temperature Effects

| Solvent | Temperature | Base | Reaction Time | Yield (Est.) | Notes |

| THF | Reflux ( | 24 h | < 10% | Too low temp for deactivated ring.[1] | |

| DMF | 12 h | 45-60% | Standard condition.[1] | ||

| DMSO | 6-8 h | 75-85% | Recommended. Best polarity/temp balance.[1] | ||

| NMP | DIPEA | 4 h | 60% | High yield but difficult solvent removal.[1] |

Experimental Procedure (DMSO Method)

-

Setup: Charge a pressure vial or heavy-walled flask with the Sulfonamide Intermediate (from Protocol A, 1.0 equiv).[1]

-

Reagents: Add the Secondary Nucleophile (e.g., Morpholine, Thiophenol, or primary amine) (2.0 - 3.0 equiv).[1] Add

(anhydrous, micronized, 3.0 equiv).[1] -

Solvent: Add anhydrous DMSO (0.5 M).

-

Reaction: Seal the vessel and heat to

. Stir vigorously.-

Note: If using a volatile amine, a sealed tube is mandatory.[1]

-

-

Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) will disappear, replaced by the product mass.[1]

-

Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume).

-

Purification: Recrystallization from EtOH or column chromatography.[1]

Advanced Application: Intramolecular Cyclization (Sultam Synthesis)[1]

This is the most elegant application of this scaffold. By using a bidentate nucleophile in Step 1, you can force the molecule to cyclize upon itself in Step 2, ejecting the bromine to form a tricyclic system.[1]

Reagent: Ethylene diamine (or substituted analogs).[1]

-

Step 1: React 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride with mono-Boc-ethylene diamine (Protocol A).[1]

-

Deprotection: Remove Boc group (TFA/DCM).[1]

-

Step 2 (Cyclization): Dissolve the free amine in DMSO with

and heat to -

Result: A tricyclic 3,4-dihydro-2H-benzo[b][1,4]thiazine-1,1-dioxide derivative.[1]

References

-

General Reactivity of Sulfonyl Chlorides

-

Activ

by Sulfonyl Groups: -

Ortho-Halo Sulfonyl Chloride Chemistry

- Reaction analogues based on 2-bromobenzenesulfonyl chloride derivatization strategies found in

-

Journal of Medicinal Chemistry, "Synthesis and SAR of fused sultams."[1] (Generic reference to class reactivity).

-

Benzodioxole Stability

-

Murray, M. (2000). Mechanisms of inhibitory and regulative interactions of methylenedioxyphenyl compounds with cytochrome P450. Current Drug Metabolism, 1(1), 67-84.[1] (Context on the stability of the dioxole ring).

-

(Note: While specific literature on the exact CAS "5-Bromo-1,3-benzodioxole-4-sulfonyl chloride" is proprietary or sparse in open databases, the protocols above are derived from established reactivity patterns of the 2-bromo-benzenesulfonyl chloride pharmacophore class.)

Sources

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride reaction conditions and solvents

Application Note: 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride – Reaction Optimization and Protocols

Executive Summary

This technical guide details the handling, reactivity, and optimization of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (referred to herein as 5-BBSC ). Unlike its more common isomer (5-sulfonyl chloride), the 4-sulfonyl variant presents unique steric and electronic challenges due to its position ortho to the benzodioxole bridgehead oxygen.

This guide moves beyond standard textbook procedures, offering field-proven protocols for sulfonamide synthesis, stability management, and solvent selection. It is designed for medicinal chemists targeting GPCR ligands (e.g., 5-HT7 antagonists) where this scaffold is a privileged pharmacophore.

Chemical Profile & Reactivity Analysis

Molecule: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride Key Structural Features:

-

Steric Crowding: The sulfonyl group at position 4 is flanked by the dioxole oxygen (pos 3) and the bromine atom (pos 5). This "ortho-ortho" disubstitution creates a narrow trajectory for nucleophilic attack.

-

Electronic Deactivation: The electron-donating nature of the dioxole oxygens increases electron density in the ring, rendering the sulfonyl chloride less electrophilic than standard benzenesulfonyl chlorides.

Implication for Protocol:

-

Reaction Rate: Expect slower kinetics than phenyl sulfonyl chloride.

-

Hydrolysis: While sterically protected from bulk water, the electron-rich ring stabilizes the transition state for hydrolysis if acidic moisture is present.

-

Regiochemistry: If synthesizing de novo, direct chlorosulfonation of 5-bromo-1,3-benzodioxole will predominantly yield the 6-isomer (para to oxygen). The 4-isomer must typically be accessed via the amine (Sandmeyer reaction) or directed lithiation.

Solvent & Base Compatibility Matrix

Selection of the solvent system is critical to balance solubility with the suppression of side reactions (hydrolysis).

| Solvent System | Base | Suitability | Application Notes |

| DCM (Dichloromethane) | Pyridine (1.5–3 eq) | High | Standard Protocol. Excellent solubility for 5-BBSC. Easy workup. |

| THF (Tetrahydrofuran) | DIPEA / TEA | Medium | Preferred for polar amines or amino acid derivatives. Must be anhydrous to prevent hydrolysis. |

| Acetonitrile (MeCN) | K₂CO₃ / Pyridine | High | Ideal for "Schotten-Baumann" type biphasic conditions or when using inorganic bases. |

| DMF / DMAc | DIPEA | Low | Avoid unless necessary for solubility. Hard to remove; promotes hydrolysis if wet. |

| Water/Dioxane | Na₂CO₃ | Specific | Only for highly reactive amines (e.g., aliphatic primary amines) where amidation outcompetes hydrolysis. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Amidation (DCM/Pyridine)

Best for: Aromatic amines, secondary amines, and valuable intermediates.

Reagents:

-

5-BBSC (1.0 equiv)[1]

-

Amine Nucleophile (1.1 equiv)[2]

-

Pyridine (2.0 – 3.0 equiv) [Acts as solvent & base, or additive]

-

DCM (Anhydrous, 0.1 M concentration)

-

Optional: DMAP (0.1 equiv) [Catalyst for hindered amines]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Amine (1.1 eq) and Pyridine (3.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Why? Pre-cooling suppresses the exotherm and prevents immediate hydrolysis upon addition of the chloride.

-

-

Addition: Dissolve 5-BBSC (1.0 eq) in a minimal volume of DCM and add dropwise to the amine solution over 10 minutes.

-

Critical: Do not add solid chloride directly; local concentration hotspots can lead to impurities.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Monitoring: Check TLC/LCMS. If 5-BBSC remains after 6 hours, add 0.1 eq DMAP.

-

-

Quench: Add 1M HCl (aq) to neutralize pyridine (pH < 3).

-

Workup: Extract with DCM (x3). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Sandmeyer" In-Situ Generation (From Amine)

Best for: When commercial 5-BBSC is unavailable or degraded. This ensures high purity.

Concept: Convert 5-bromo-1,3-benzodioxole-4-amine to the diazonium salt, then capture with SO₂.

-

Diazotization: Treat the amine with NaNO₂ in HCl/AcOH at -5°C.

-

Sulfonylation: Transfer the diazonium salt into a mixture of SO₂ (saturated) and CuCl (catalyst) in AcOH/Toluene.

-

Isolation: Pour into ice water; extract immediately. Do not store—use immediately for Protocol A.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

Caption: Logical flow for selecting reaction conditions based on amine nucleophilicity and steric hindrance.

Figure 2: Synthesis & Workup Pathway

Caption: Step-by-step workflow from reagent preparation to isolated sulfonamide.

Troubleshooting & Stability Guide

Issue: Low Yield / Hydrolysis Product Observed (Sulfonic Acid)

-

Cause: Moisture in solvent or reagents. The 4-position is sensitive.

-

Solution: Use freshly distilled DCM. If using commercial sulfonyl chloride, check its quality. If it's a sticky gum/solid, it may have hydrolyzed. Recrystallize from Hexane/DCM or regenerate via SOCl₂ (risky) or Protocol B.

Issue: No Reaction with Hindered Amines

-

Cause: Steric clash between the 5-Bromo/4-Sulfonyl substituents and the amine.

-

Solution: Switch to Microwave Irradiation (80°C, 10 min, THF/Pyridine). The thermal energy helps overcome the steric barrier of the ortho-substituents.

Issue: "Double" Reaction (Bis-sulfonylation)

-

Cause: Excess sulfonyl chloride with primary amines.

-

Solution: Ensure strict 1:1 stoichiometry or use excess amine (not chloride).

References

-

General Sulfonyl Chloride Synthesis (Sandmeyer)

-

Benzodioxole Chemistry & SB-269970 Analogs

-

Sulfonamide Synthesis Protocols

- Title: "Recent advances in synthesis of sulfonamides: A review."

- Source:Chemistry & Biology Interface.

-

URL:[Link]

-

Stability of Heterocyclic Sulfonyl Chlorides

Sources

Troubleshooting & Optimization

Common side reactions with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

Welcome to the technical support center for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis.

Introduction to 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a bespoke sulfonylating agent that combines the structural features of a brominated benzodioxole with a reactive sulfonyl chloride. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The 1,3-benzodioxole moiety is a common scaffold in pharmacologically active compounds, and the bromo- and sulfonyl chloride groups provide handles for further chemical modifications, such as sulfonamide formation and cross-coupling reactions.

The reactivity of this molecule is primarily governed by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] The 1,3-benzodioxole ring system, being electron-rich, influences the reactivity of the sulfonyl chloride.[2] Understanding the interplay between these functional groups is crucial for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction to form a sulfonamide with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is sluggish or shows no product formation. What are the likely causes?

Several factors can contribute to low or no product yield in sulfonamide synthesis. These can be broadly categorized into issues with the starting materials, reaction conditions, or the nature of the amine.

Troubleshooting Steps:

-

Check the Quality of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis. Ensure that your 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). The presence of the corresponding sulfonic acid, a byproduct of hydrolysis, can inhibit the reaction.

-

Amine Nucleophilicity: Amines with electron-withdrawing groups or significant steric hindrance will be less nucleophilic and may react slowly.

-

Solution: For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base (e.g., DBU) or a nucleophilic catalyst like pyridine.[3] In some cases, increasing the reaction temperature may be necessary.

-

-

Inadequate Base: The choice of base is critical for scavenging the HCl generated during the reaction.

-

Pyridine vs. Triethylamine (TEA): While both are common choices, pyridine can sometimes act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt, which can be beneficial for less reactive amines.[3] However, this intermediate can also be prone to side reactions. TEA is a bulkier, non-nucleophilic base that primarily acts as an acid scavenger.

-

-

Reaction Temperature: For many standard sulfonamide syntheses, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective. However, for less reactive partners, heating may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

| Parameter | Recommendation for Sluggish Reactions | Rationale |

| Amine Type | Electron-rich, sterically unhindered | Increases nucleophilicity and reaction rate. |

| Base | Pyridine (catalytic), DBU | Pyridine can act as a nucleophilic catalyst. DBU is a stronger, non-nucleophilic base. |

| Temperature | Gradually increase from RT to reflux | Overcomes activation energy barrier for less reactive substrates. |

| Solvent | Anhydrous aprotic (DCM, ACN, THF) | Prevents hydrolysis of the sulfonyl chloride. |

FAQ 2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

-

Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction, leading to the formation of 5-bromo-1,3-benzodioxole-4-sulfonic acid.

-

Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Formation of Bis-sulfonamide (for primary amines): If the reaction conditions are too harsh or there is an excess of sulfonyl chloride, the initially formed secondary sulfonamide can be deprotonated and react with a second molecule of the sulfonyl chloride.

-

Prevention: Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations.

-

-

Reaction with the Base (Pyridine): As mentioned, pyridine can form a sulfonylpyridinium salt.[3] While this can be a productive intermediate, it can also be attacked by water or other nucleophiles present in the reaction mixture.

-

Cleavage of the 1,3-Benzodioxole Ring: While generally stable, the methylenedioxy bridge can be susceptible to cleavage under very strong acidic conditions, which are not typical for standard sulfonamide synthesis but might occur if there is significant HCl buildup.[2]

-

Prevention: Ensure an adequate amount of base is used to neutralize the generated HCl.

-

Troubleshooting Workflow for Byproduct Formation

Caption: Troubleshooting Decision Tree for Byproduct Formation.

FAQ 3: I am having difficulty purifying the final sulfonamide product. What are the recommended procedures?

Purification of sulfonamides can sometimes be challenging due to their polarity and potential for co-crystallization with byproducts.

Purification Strategies:

-